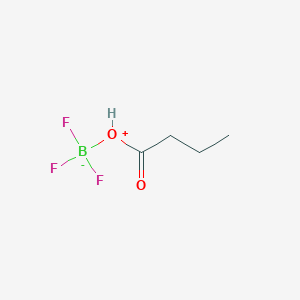
Borate(1-), (butanoato-kappaO)trifluoro-, hydrogen, (T-4)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Borate(1-), (butanoato-kappaO)trifluoro-, hydrogen, (T-4)- typically involves the reaction of butyric acid with boron trifluoride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve large-scale reactions in specialized reactors to maintain the purity and yield of the compound .
Chemical Reactions Analysis
Borate(1-), (butanoato-kappaO)trifluoro-, hydrogen, (T-4)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Borate(1-), (butanoato-kappaO)trifluoro-, hydrogen, (T-4)- has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions, including Suzuki-Miyaura coupling reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of Borate(1-), (butanoato-kappaO)trifluoro-, hydrogen, (T-4)- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Borate(1-), (butanoato-kappaO)trifluoro-, hydrogen, (T-4)- can be compared with other similar compounds such as trifluorotoluene and difluoroalkanes. These compounds share some chemical properties but differ in their specific applications and reactivity. For example, trifluorotoluene is used as a solvent and intermediate in organic synthesis, while difluoroalkanes are used in fluorination reactions .
Properties
CAS No. |
68003-52-1 |
|---|---|
Molecular Formula |
C4H8BF3O2 |
Molecular Weight |
155.91 g/mol |
IUPAC Name |
butanoyloxonio(trifluoro)boranuide |
InChI |
InChI=1S/C4H8BF3O2/c1-2-3-4(9)10-5(6,7)8/h10H,2-3H2,1H3 |
InChI Key |
PEGIEWJDQFWXOJ-UHFFFAOYSA-N |
Canonical SMILES |
[B-]([OH+]C(=O)CCC)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















